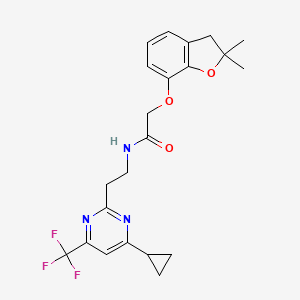

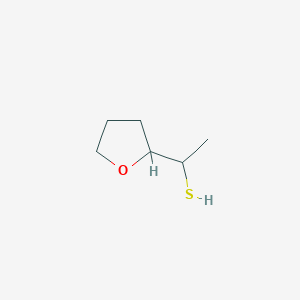

![molecular formula C15H9Br2N3OS B2376215 4-溴-N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]苯甲酰胺 CAS No. 391226-49-6](/img/structure/B2376215.png)

4-溴-N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is likely to be a brominated derivative of benzamide. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-Bromophenyl)benzamide, indicates that it has a molecular formula of C13H10BrNO and an average mass of 276.129 Da . The molecule is likely to be twisted with dihedral angles between the phenyl and 4-bromophenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(4-Bromophenyl)benzamide, include a density of 1.5±0.1 g/cm3, boiling point of 293.1±23.0 °C at 760 mmHg, and a flash point of 131.0±22.6 °C .科学研究应用

苯甲酰胺的合成

苯甲酰胺,包括“4-溴-N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]苯甲酰胺”,是通过羧酸和胺的直接缩合反应合成的 . 该过程高效环保,利用超声波辐射作为绿色高效技术 .

医药应用

苯甲酰胺在制药行业中广泛应用 . 它们存在于潜在的药物化合物中,例如洛哌丁胺(止泻药)、对乙酰氨基酚(止痛药)、利多卡因(局部麻醉剂)、阿托伐他汀(降胆固醇药)、赖诺普利(血管紧张素转换酶抑制剂)、缬沙坦(血管紧张素 II 受体阻滞剂)、索拉非尼和地尔硫卓(用于治疗心绞痛和高血压的钙通道阻滞剂)、立普妥和万艾可 .

工业应用

除了医药用途,苯甲酰胺还在造纸、塑料和橡胶行业中使用 . 它们作为各种治疗剂合成的中间体 .

抗菌活性

一些苯甲酰胺衍生物,包括“4-溴-N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]苯甲酰胺”,对细菌(革兰氏阳性菌和革兰氏阴性菌)和真菌物种显示出良好的抗菌活性 .

抗增殖活性

某些苯甲酰胺衍生物已显示出抗增殖活性,使其成为癌症治疗的潜在候选药物 . 例如,化合物 d6 和 d7 被发现对乳腺癌细胞系最有效 .

分子对接研究

已经进行了分子对接研究,以研究活性化合物与受体的结合模式 . 这些研究表明,某些苯甲酰胺衍生物在选定蛋白质的结合口袋内具有良好的对接评分,这表明它们有可能成为合理药物设计的先导化合物 .

安全和危害

作用机制

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger , suggesting that this compound may also target fungal cells.

Mode of Action

Based on the antifungal activity of similar compounds , it can be hypothesized that this compound may interfere with essential cellular processes in fungi, leading to their death.

Result of Action

Similar compounds have demonstrated significant antifungal activity , suggesting that this compound may also exhibit antifungal effects.

属性

IUPAC Name |

4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2N3OS/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKFDVCXOOILGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/no-structure.png)

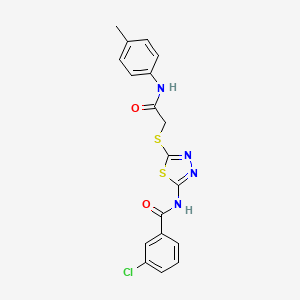

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

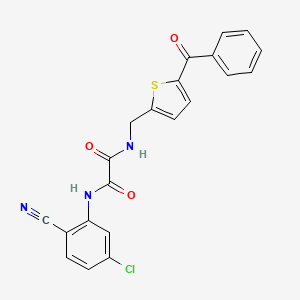

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

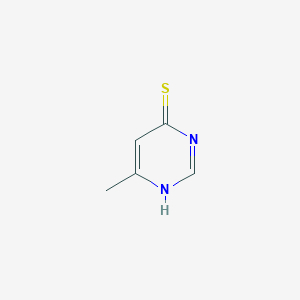

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2376145.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)

![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)